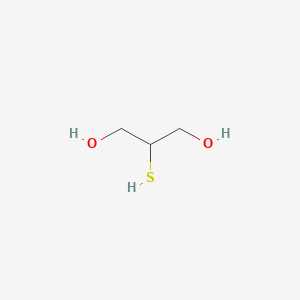
1,3-Propanediol, 2-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-mercapto- is a versatile chemical compound known for its unique properties and wide range of applications. It is also referred to as 3-Mercapto-1,2-propanediol or 1-Thioglycerol. This compound is characterized by its colorless to pale yellow liquid form and a mercaptan-like odor. It is highly soluble in water and alcohol, making it suitable for various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-mercapto- can be synthesized through the reaction of 3-chloro-1,2-propanediol with potassium bisulfide in an ethanolic solution. This method involves heating the solution to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-mercapto- often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound meets the required purity standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-mercapto- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It acts as a reducing agent in various biochemical reactions.
Substitution: The thiol group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound itself acts as a reducing agent.
Substitution: Reagents such as alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Reduced forms of target molecules
Substitution: Various substituted thiol compounds
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-mercapto- has a wide range of applications in scientific research:
Biochemistry: Used as a reducing agent and antioxidant in protein chemistry and molecular biology for protein denaturation and renaturation processes.
Pharmaceuticals: Acts as a stabilizer and active pharmaceutical ingredient in certain medical formulations.
Nanotechnology: Facilitates the direct binding and characterization of enzymes onto iron oxide nanoparticles.
Reproductive Biology: Serves as a cryoprotectant in sperm cryopreservation, protecting sperm cells during freezing and thawing processes.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-mercapto- involves its ability to break disulfide bonds, making it a valuable reducing agent. This property is crucial in protein chemistry, where it aids in protein denaturation and renaturation. Additionally, its antioxidant properties protect biological systems from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Mercaptoethanol
- 3-Mercaptopropionic acid
- Thioglycolic acid
- Mercaptosuccinic acid
Uniqueness
1,3-Propanediol, 2-mercapto- stands out due to its dual functionality as both a reducing agent and an antioxidant. Its high solubility in water and alcohol, along with its stability under normal conditions, makes it a versatile compound for various applications in biochemistry, pharmaceuticals, and nanotechnology .
Eigenschaften
CAS-Nummer |
59129-78-1 |
|---|---|
Molekularformel |
C3H8O2S |
Molekulargewicht |
108.16 g/mol |
IUPAC-Name |
2-sulfanylpropane-1,3-diol |
InChI |
InChI=1S/C3H8O2S/c4-1-3(6)2-5/h3-6H,1-2H2 |
InChI-Schlüssel |
NBUVVXNTRSKQSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
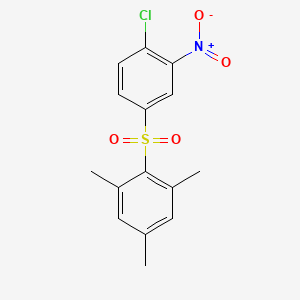
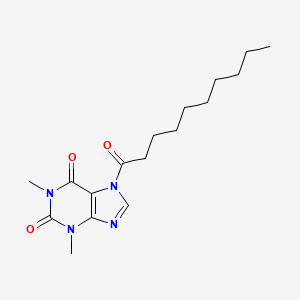
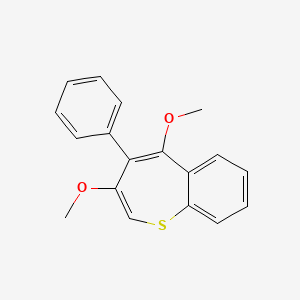
![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
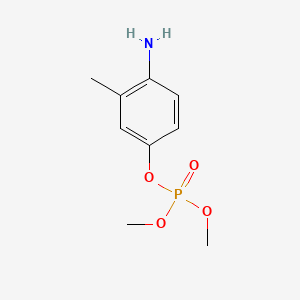
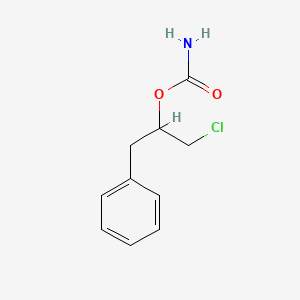
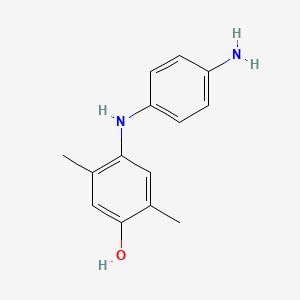
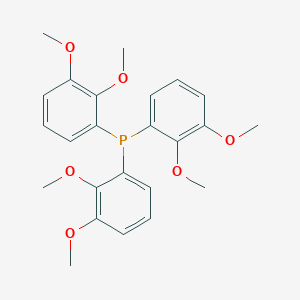
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
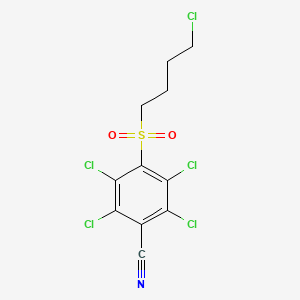
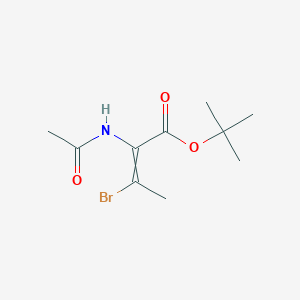
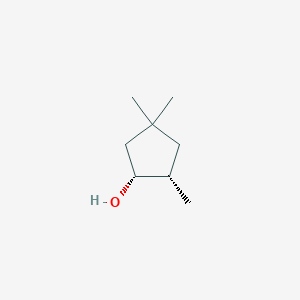
![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
